molecular formula C18H25BN2O5 B13724204 N-Cyclopentyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-Cyclopentyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13724204
M. Wt: 360.2 g/mol
InChI Key: YBOGDIKJENVWKU-UHFFFAOYSA-N
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Description

N-Cyclopentyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound with a unique structure that includes a cyclopentyl group, a nitro group, and a dioxaborolan group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamides, amines, and boronic acid derivatives .

Scientific Research Applications

N-Cyclopentyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The dioxaborolan group can participate in boron-mediated reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopentyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of the cyclopentyl group adds steric hindrance, influencing the compound’s reactivity and stability .

Properties

Molecular Formula

C18H25BN2O5

Molecular Weight

360.2 g/mol

IUPAC Name

N-cyclopentyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C18H25BN2O5/c1-17(2)18(3,4)26-19(25-17)13-9-12(10-15(11-13)21(23)24)16(22)20-14-7-5-6-8-14/h9-11,14H,5-8H2,1-4H3,(H,20,22)

InChI Key

YBOGDIKJENVWKU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3CCCC3

Origin of Product

United States

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